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molecular formula C15H34N2 B8587300 2,2-Dihexylpropane-1,3-diamine CAS No. 122909-82-4

2,2-Dihexylpropane-1,3-diamine

Cat. No. B8587300
M. Wt: 242.44 g/mol
InChI Key: UDYVMSBSJYHTPZ-UHFFFAOYSA-N
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Patent
US05221603

Procedure details

180.5 g (0.77 mol) of 2,2-dihexylpropanedinitrile was dissolved in 320 ml of ethanol. About 5 g of Raney nickel (dispersion in toluene) was added thereto, and the dinitrile was catalytically reduced at 100° C. under hydrogen pressure of 100 kg/m2 in an autoclave for 6 hours. The catalyst was removed, and ethanol was distilled off to obtain an oily material. The oily material was distilled under reduced pressure to obtain 119 g of the desired product as a colorless oil (boiling point: 153° to 160° C./4 mmHg).
Quantity
180.5 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([C:10]#[N:11])[C:8]#[N:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>C(O)C.[Ni]>[CH2:12]([C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])([CH2:8][NH2:9])[CH2:10][NH2:11])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
180.5 g
Type
reactant
Smiles
C(CCCCC)C(C#N)(C#N)CCCCCC
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was catalytically reduced at 100° C. under hydrogen
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain an oily material
DISTILLATION
Type
DISTILLATION
Details
The oily material was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C(CN)(CN)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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